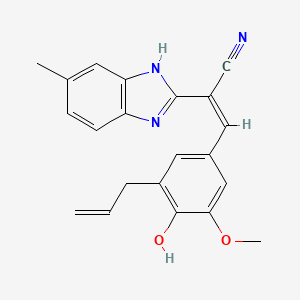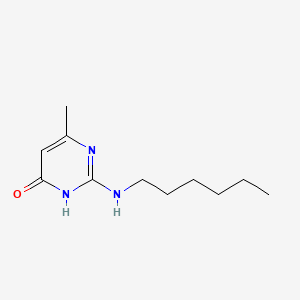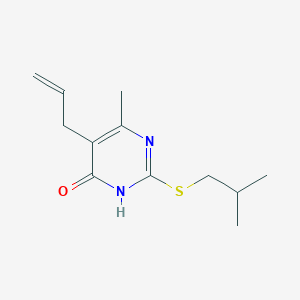
3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential use in pharmaceuticals. The compound is also known as Dihydroavermectin B1 and is structurally similar to avermectins, a group of compounds that have been used as antiparasitic agents.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one is not fully understood. However, studies have suggested that the compound acts by binding to specific receptors in the target organism, leading to paralysis and death of the parasite.
Biochemical and Physiological Effects:
Studies have shown that the compound has a range of biochemical and physiological effects on the target organism. These include inhibition of neurotransmitter release, disruption of ion channels, and interference with protein synthesis. The compound has also been shown to have immunomodulatory effects, which may contribute to its antiparasitic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one in lab experiments is its potent activity against a range of parasites. This makes it a useful tool for investigating the biology of these organisms and developing new treatments. However, the compound also has limitations, including its moderate yield and the need for controlled conditions during synthesis.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one. These include:
1. Investigation of the compound's potential use in the treatment of cancer and other diseases.
2. Development of new synthesis methods to improve the yield and efficiency of the compound.
3. Investigation of the compound's mechanism of action at the molecular level.
4. Exploration of the compound's immunomodulatory effects and their potential use in the treatment of autoimmune diseases.
5. Investigation of the compound's potential use in the development of new antiparasitic agents.
In conclusion, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential use in pharmaceuticals. The compound exhibits potent activity against a range of parasites and has been investigated for its potential use in the treatment of cancer and other diseases. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications.
Wissenschaftliche Forschungsanwendungen
The compound has been the subject of scientific research due to its potential use as an antiparasitic agent. Studies have shown that the compound exhibits potent activity against a range of parasites, including nematodes and arthropods. The compound has also been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(18)14-13(16-15-9)17-7-6-10-4-2-3-5-11(10)8-17/h2-5H,6-8H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJXMBZQPMGPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3725538.png)


![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3725572.png)
![2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3725576.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-N,N-dimethylacetamide](/img/structure/B3725579.png)

![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725586.png)
![4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B3725589.png)
![ethyl 2-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3725590.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)


![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B3725618.png)